The compound 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and a pyridine ring, which contribute to its diverse chemical properties and potential applications in pharmaceuticals.
This compound is classified as an organic heterocyclic compound due to the presence of multiple ring structures that contain nitrogen and sulfur atoms. It is primarily synthesized for research purposes in medicinal chemistry, particularly for its potential therapeutic effects in treating various diseases.
The synthesis of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves several key steps:
These methods can be optimized in industrial settings to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry or high-throughput screening of reaction conditions.
The molecular formula of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine is , with a molecular weight of approximately 330.4 g/mol.
Property | Data |
---|---|
Molecular Formula | C17H22N4OS |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine |
InChI Key | ZSKNVQPVLYCUJL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NN=C(S3)C4CC4 |
The structural complexity of this compound allows for various chemical interactions that can be exploited in biological systems.
2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo several chemical reactions:
These reactions contribute to the versatility of this compound in synthetic organic chemistry.
The physical properties of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine include:
Chemical properties such as reactivity towards electrophiles or nucleophiles can be inferred from its structure, indicating potential pathways for further functionalization or degradation.
The potential applications of 2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine span several fields:
This compound represents a promising candidate for further research aimed at developing new therapeutic agents based on its unique structural features and biological activities .
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: